n-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine
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Overview
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine typically involves the reaction of 2-phenylethan-1-amine with 1-ethylpyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a dopamine receptor antagonist, which can modulate neurotransmitter activity in the brain. This modulation can lead to various therapeutic effects, including antipsychotic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.
Levosulpiride: Another dopamine receptor antagonist with similar therapeutic applications.
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the phenylethanamine backbone. These features contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H24N2/c1-2-17-12-6-9-15(17)13-16-11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 |
InChI Key |
LYPICULWQSVURF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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